3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one
Description
This compound is a heterocyclic molecule featuring a 1,4-dihydroquinolin-4-one core fused with a 1,2,4-oxadiazole ring and multiple substituents. Key structural elements include:
- Ethyl and fluoro substituents: Enhance lipophilicity and influence pharmacokinetic properties.
- 4-Methylpiperidinyl group: Contributes to receptor binding via steric and electronic effects.
- 2-Ethoxyphenyl side chain: Modulates solubility and intermolecular interactions.
Properties
IUPAC Name |
3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29FN4O3/c1-4-31-16-20(27-29-26(30-35-27)18-8-6-7-9-24(18)34-5-2)25(33)19-14-21(28)23(15-22(19)31)32-12-10-17(3)11-13-32/h6-9,14-17H,4-5,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIBADARBQLTIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCC(CC3)C)F)C4=NC(=NO4)C5=CC=CC=C5OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one involves several steps, typically starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The quinoline core is often synthesized via the Skraup or Doebner-Miller reactions, which involve the condensation of aniline derivatives with aldehydes or ketones in the presence of an oxidizing agent.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The presence of the ethoxyphenyl and quinoline groups allows for oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the oxadiazole ring can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions, often facilitated by reagents like alkyl halides or sulfonates.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions, utilizing palladium catalysts and boronic acids or alkenes
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential as an enzyme inhibitor, particularly targeting kinases and proteases, which are crucial in cellular signaling pathways.
Medicine: It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent, owing to its ability to modulate specific molecular targets.
Industry: The compound’s unique structural features make it suitable for use in the development of advanced materials, such as organic semiconductors and photonic devices
Mechanism of Action
The mechanism of action of 3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and thereby modulating downstream signaling pathways. For instance, it can inhibit the nucleic acid-sensing TLR7/8 pathway by disrupting the SLC15A4-TASL adapter module, leading to the degradation of TASL and preventing proinflammatory responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compounds with 1,2,4-Oxadiazole Moieties
The 1,2,4-oxadiazole ring is a common pharmacophore. Comparisons include:
Analysis : The target compound’s fluoro and methylpiperidinyl groups may improve blood-brain barrier penetration compared to sulfonamide derivatives , while the trifluoromethyl analog in offers enhanced metabolic resistance.
Piperidine/Piperazine Derivatives
Piperidine rings are critical for binding affinity in many drug candidates:
Analysis : The target compound’s simpler piperidinyl substitution and fluorinated core may reduce off-target interactions compared to dichlorophenyl analogs .
Fluorinated Analogues
Fluorine atoms are strategically used to enhance bioavailability:
Analysis : The target’s single fluoro substituent balances lipophilicity and polarity better than heavily fluorinated analogs, which may suffer from metabolic instability .
Research Findings and Implications
- Structural Stability : The 1,2,4-oxadiazole ring in the target compound likely confers resistance to enzymatic degradation compared to triazole or dioxolane derivatives .
- Binding Interactions : The 4-methylpiperidinyl group may engage in hydrophobic interactions absent in sulfonamide or trifluoromethyl analogs .
- Synthetic Feasibility : The absence of stereocenters (unlike compounds in ) simplifies large-scale synthesis.
Biological Activity
The compound 3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
| Property | Description |
|---|---|
| IUPAC Name | 3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one |
| Molecular Formula | C22H26FN3O3 |
| Molecular Weight | 397.46 g/mol |
| SMILES | CC(C)N1CCCCC1C(=O)C2=C(C(=CC=C2)OCC)N=N2 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxadiazole ring and the piperidine moiety are believed to play critical roles in mediating these interactions. Research indicates that the compound may exert its effects through:
- Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act as a modulator for various receptors, influencing signaling pathways related to inflammation and pain.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
Antimicrobial Activity
In vitro studies have demonstrated that the compound exhibits significant antimicrobial properties against a range of bacterial and fungal strains. For instance, it showed potent activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Antioxidant Activity
The compound has been evaluated for its antioxidant potential using assays such as DPPH radical scavenging. Results indicated that it possesses substantial free radical scavenging ability, which may contribute to its therapeutic effects in oxidative stress-related conditions .
Anticancer Activity
Preliminary research suggests that the compound may have anticancer properties. Studies conducted on various cancer cell lines revealed that it induces apoptosis and inhibits cell proliferation in a dose-dependent manner. The underlying mechanism appears to involve the activation of caspases and modulation of cell cycle regulators .
Case Studies
Several case studies have documented the effects of this compound in specific biological contexts:
- Study on Neuroprotection : A study demonstrated that the compound protects neuronal cells from oxidative damage induced by glutamate toxicity. This neuroprotective effect was linked to its antioxidant properties and modulation of glutamate receptors .
- Evaluation in Animal Models : In vivo studies using rodent models showed that administration of the compound resulted in reduced inflammation and pain relief in models of arthritis, suggesting potential applications in pain management therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
